N6-ethyl-N4-propan-2-yl-N2-(1,2,4-triazol-4-yl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N6-ethyl-N4-propan-2-yl-N2-(1,2,4-triazol-4-yl)-1,3,5-triazine-2,4,6-triamine is a diamino-1,3,5-triazine.
Scientific Research Applications
Synthesis and Characterization
- Microwave Assisted Synthesis : N2,N4,N6-tri(prop-2-yn-1-yl)-1,3,5-triazine-2,4,6-triamine, similar to the queried compound, is used in microwave-assisted click reactions for synthesizing tripodal compounds and dendrimer cores, demonstrating efficient and rapid synthesis methods (Seijas et al., 2014).
- Chemical and Biological Investigations : Triazine derivatives have been studied for their antibacterial activity, showcasing the potential of triazine compounds in medical and pharmaceutical applications (Baldaniya, 2010).
Materials Science and Engineering
- Energetic Materials : Triazine-based compounds, including those with tetrazole and triamine groups, have been explored for their application in high-energy materials, emphasizing the role of nitrogen-rich compounds in this field (Rao et al., 2017).
- Flame Retardancy : Triazine derivatives have been incorporated into polypropylene composites to enhance flame retardancy, highlighting their utility in improving material safety and performance (Aldalbahi et al., 2020).
Corrosion Inhibition
- Organic Corrosion Inhibitors : Sym-2,4,6-trisubstituted-s-triazine derivatives have been investigated as organic corrosion inhibitors for steel in acidic solutions, offering insights into their potential in industrial applications (El‐Faham et al., 2016).
Molecular Structure and Dynamics
- Structural Characterization and Tautomerism : Studies on triazine derivatives have provided insights into molecular stability, acidity, and tautomerism, crucial for understanding their biological activities and interactions (Bede et al., 2021).
properties
Product Name |
N6-ethyl-N4-propan-2-yl-N2-(1,2,4-triazol-4-yl)-1,3,5-triazine-2,4,6-triamine |
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Molecular Formula |
C10H17N9 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
6-N-ethyl-4-N-propan-2-yl-2-N-(1,2,4-triazol-4-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C10H17N9/c1-4-11-8-15-9(14-7(2)3)17-10(16-8)18-19-5-12-13-6-19/h5-7H,4H2,1-3H3,(H3,11,14,15,16,17,18) |
InChI Key |
FUZLTVDZVKIRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NN2C=NN=C2)NC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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